molecular formula C15H22O2 B1354533 Ethanone, 1-[3-(heptyloxy)phenyl]- CAS No. 37065-50-2

Ethanone, 1-[3-(heptyloxy)phenyl]-

Cat. No.: B1354533
CAS No.: 37065-50-2
M. Wt: 234.33 g/mol
InChI Key: BKKGPYGGXSNMPY-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(heptyloxy)phenyl]- is an organic compound with the molecular formula C15H22O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a heptyloxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(heptyloxy)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-[3-(heptyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using HNO3 and H2SO4.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[3-(heptyloxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(heptyloxy)phenyl]- involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the heptyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Acetophenone: The parent compound, which lacks the heptyloxy substitution.

    1-[4-(heptyloxy)phenyl]ethanone: A regioisomer with the heptyloxy group at the para position.

    1-[2-(heptyloxy)phenyl]ethanone: Another regioisomer with the heptyloxy group at the ortho position.

Uniqueness: Ethanone, 1-[3-(heptyloxy)phenyl]- is unique due to the specific positioning of the heptyloxy group at the meta position, which can influence its chemical reactivity and biological activity differently compared to its regioisomers. This unique substitution pattern can lead to distinct properties and applications in various fields.

Properties

IUPAC Name

1-(3-heptoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-4-5-6-7-11-17-15-10-8-9-14(12-15)13(2)16/h8-10,12H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKGPYGGXSNMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441450
Record name Ethanone, 1-[3-(heptyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37065-50-2
Record name Ethanone, 1-[3-(heptyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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